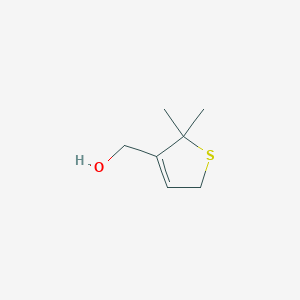

(2,2-Dimethyl-2,5-dihydrothiophen-3-yl)methanol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

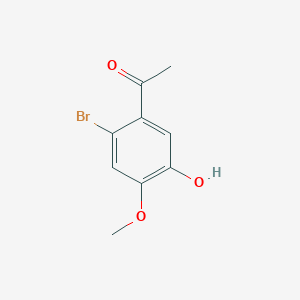

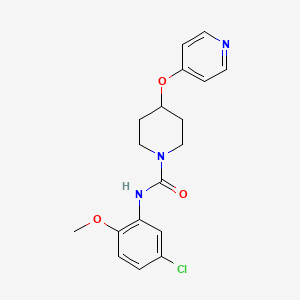

“(2,2-Dimethyl-2,5-dihydrothiophen-3-yl)methanol” is a chemical compound with the CAS Number: 83413-88-1 . It has a molecular weight of 144.24 and its molecular formula is C7H12OS . The compound is in liquid form .

Molecular Structure Analysis

The InChI code for “(2,2-Dimethyl-2,5-dihydrothiophen-3-yl)methanol” is 1S/C7H12OS/c1-7(2)6(5-8)3-4-9-7/h3,8H,4-5H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure and formula.Aplicaciones Científicas De Investigación

Catalytic Applications

One significant application involves the role of zeolites in the conversion of methanol to hydrocarbons, a process pivotal in producing cleaner fuel alternatives like dimethyl ether. The deactivation of zeolite catalysts during methanol conversion due to "coking" has been investigated, revealing insights into how spatial constraints affect the mechanistic pathways of methanol reactions on zeolites, such as H-ZSM-5, and the formation of unsaturated hydrocarbons and methane as indicative co-products (Schulz, 2010). Furthermore, studies on methanol and ethanol conversion to hydrocarbons on synthetic zeolites like H-ZSM-5 elucidated mechanisms involving carbenium ions, highlighting the synthesis of branched and aromatic hydrocarbons from these simple alcohols (Derouane et al., 1978).

Organic Synthesis Enhancements

Research has focused on the electrooxidation of thiophenes, showing the formation of dimethoxy adducts from 2,5-dimethyl- and tetramethyl-thiophene in methanol, demonstrating a novel route for synthesizing derivatives of thiophenes that could be relevant for pharmaceutical or material science applications (Yoshida, Takeda, & Fueno, 1991).

Material Science Developments

In material science, the study of methanol conversion to dimethyl ether presents a novel electrochemical route for producing cleaner combustion fuels. This research suggests a new synthesis route for methanol dehydration leading to dimethyl ether synthesis through the application of strong electric fields, offering insights into green chemistry and sustainable fuel production (Cassone et al., 2017).

Safety and Hazards

The safety information for “(2,2-Dimethyl-2,5-dihydrothiophen-3-yl)methanol” includes several hazard statements: H302, H315, H319, H332, H335 . These codes correspond to specific hazards associated with the compound. Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 . These codes provide guidance on how to handle the compound safely.

Propiedades

IUPAC Name |

(5,5-dimethyl-2H-thiophen-4-yl)methanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12OS/c1-7(2)6(5-8)3-4-9-7/h3,8H,4-5H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWFAJKNIKOXECO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=CCS1)CO)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2,2-Dimethyl-2,5-dihydrothiophen-3-yl)methanol | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

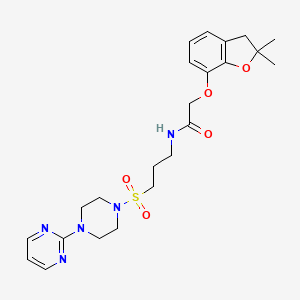

![(E)-2-((2-((furan-2-ylmethyl)amino)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)hydrazinecarboxamide](/img/structure/B2664684.png)

![N-[5-(3-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B2664689.png)

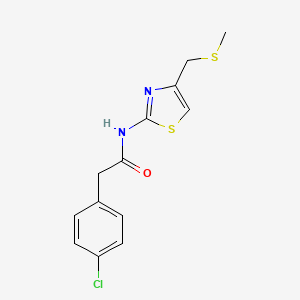

![2-((3-(2-methoxyethyl)-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-phenylacetamide](/img/structure/B2664696.png)

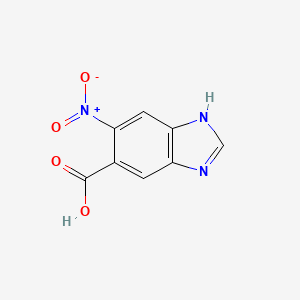

![3-(methylsulfonyl)-N-(6-nitrobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2664698.png)

![N-(5-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2664699.png)